molecular formula C9H7ClN2O5 B1422508 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid CAS No. 1269152-39-7

2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid

Cat. No.: B1422508
CAS No.: 1269152-39-7
M. Wt: 258.61 g/mol
InChI Key: DDSUIEKXBYCNFR-UHFFFAOYSA-N
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Description

“2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid” is a chemical compound with the CAS Number: 1269152-39-7 . It has a molecular weight of 258.62 . The IUPAC name for this compound is [(2-chloro-6-nitrobenzoyl)amino]acetic acid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H7ClN2O5/c10-5-2-1-3-6 (12 (16)17)8 (5)9 (15)11-4-7 (13)14/h1-3H,4H2, (H,11,15) (H,13,14) . This code provides a specific representation of the molecular structure of the compound.


Physical and Chemical Properties Analysis

The compound is a powder . It should be stored at room temperature . Unfortunately, the boiling point and other physical and chemical properties are not available in the current resources.

Scientific Research Applications

Synthesis in Organic Chemistry

One significant application of 2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid lies in its role as an intermediate in the synthesis of chloramphenicol, a broad-spectrum antibiotic. In a study, Hazra, Pore, and Maybhate (1997) detailed a novel synthesis route involving the protection of β-bromo styrene as a formamido derivative, followed by nitration, regioselective acylative cleavage, and sequential hydrolysis and dichloroacetylation to produce chloramphenicol (Hazra, Pore, & Maybhate, 1997).

Chemical Properties Investigation

In the field of heterocyclic chemistry, research by É. R. Zakhs et al. (1970) explored the chemical properties of vicinally disubstituted veratrole, leading to the synthesis of 1-methyl-4,5-dimethoxybenzimidazole derivatives based on similar chemical structures. This research highlighted the influence of steric strains from bulky substituents on chemical properties, indicating a potential relevance to the study of this compound and similar compounds (É. R. Zakhs et al., 1970).

Educational Applications in Chemistry

A study by Michael Mycak et al. (2022) on microwave-aided reactions of aniline derivatives with formic acid in an educational setting provides insight into the practical applications of similar chemical reactions in teaching environments. The reaction of aniline with formic acid was optimized under solvent-free conditions, which can be relevant for understanding reactions involving this compound (Michael Mycak et al., 2022).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

2-[(2-chloro-6-nitrobenzoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O5/c10-5-2-1-3-6(12(16)17)8(5)9(15)11-4-7(13)14/h1-3H,4H2,(H,11,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSUIEKXBYCNFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NCC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301286824
Record name Glycine, N-(2-chloro-6-nitrobenzoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301286824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269152-39-7
Record name Glycine, N-(2-chloro-6-nitrobenzoyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269152-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-(2-chloro-6-nitrobenzoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301286824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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